Computed Density: N3-Ethyl-1H-pyrazole-3,4-diamine Is ~15 % Less Dense Than the Unsubstituted Parent
The computed density of N3-ethyl-1H-pyrazole-3,4-diamine is 1.271 g cm⁻³ , compared with 1.5 ± 0.1 g cm⁻³ for the unsubstituted 1H-pyrazole-3,4-diamine . This represents a ~15 % reduction, consistent with the ethyl group disrupting the dense hydrogen‑bond network present in the parent diamine.
| Evidence Dimension | Computed density (g cm⁻³) |
|---|---|
| Target Compound Data | 1.271 g cm⁻³ (computed) |
| Comparator Or Baseline | 1H-Pyrazole-3,4-diamine (CAS 16461-98-6): 1.5 ± 0.1 g cm⁻³ (computed) |
| Quantified Difference | Δ ≈ −0.23 g cm⁻³ (~15 % lower) |
| Conditions | Computed values retrieved from ChemBlink product pages; both derived from the same in silico prediction methodology. |
Why This Matters
Lower density often correlates with reduced crystal lattice energy and higher organic‑solvent solubility, which can improve handling and reaction yields in solution‑phase synthesis.
